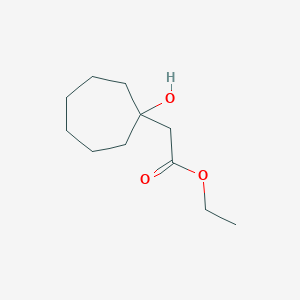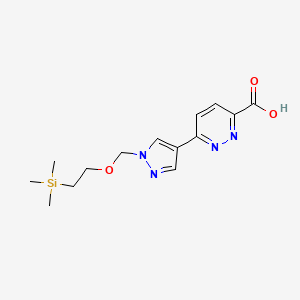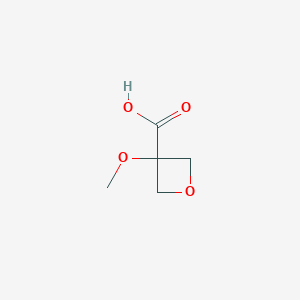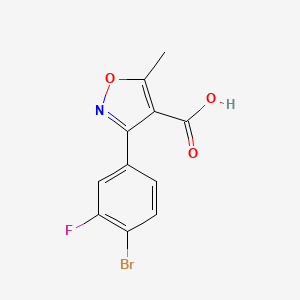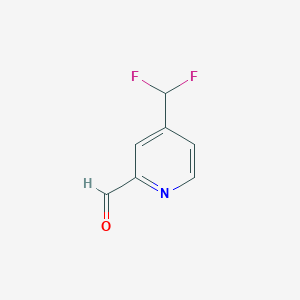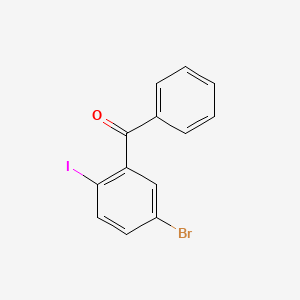![molecular formula C25H24N4O3 B13643412 4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase activity of fatty acid synthase. Fatty acid synthase is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. GSK2194069 has been shown to inhibit fatty acid synthase activity in various cancer cell lines, making it a promising compound for cancer research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK2194069 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including cyclization, reduction, and condensation reactions. The final product is obtained through purification processes such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of GSK2194069 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
GSK2194069 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in GSK2194069.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GSK2194069 .
Wissenschaftliche Forschungsanwendungen
GSK2194069 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study fatty acid synthase activity and its inhibition.
Biology: Investigated for its effects on cellular metabolism and lipid biosynthesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit fatty acid synthase in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting fatty acid synthase .
Wirkmechanismus
GSK2194069 exerts its effects by specifically inhibiting the β-ketoacyl reductase activity of fatty acid synthase. This inhibition disrupts the synthesis of long-chain fatty acids, which are essential for cell membrane formation and energy storage. The compound binds to the enzyme in its NADPH-bound form, preventing the reduction of β-ketoacyl intermediates. This leads to the accumulation of malonyl-CoA and a decrease in phosphatidylcholine levels, ultimately inhibiting cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orlistat: A lipase inhibitor that also inhibits fatty acid synthase.
C75: Another fatty acid synthase inhibitor with a different mechanism of action.
Cerulenin: A natural product that inhibits fatty acid synthase by covalently binding to the enzyme
Uniqueness of GSK2194069
GSK2194069 is unique due to its high specificity and potency in inhibiting the β-ketoacyl reductase activity of fatty acid synthase. Unlike other inhibitors, GSK2194069 targets the enzyme in its NADPH-bound form, making it a highly effective inhibitor with minimal off-target effects .
Eigenschaften
Molekularformel |
C25H24N4O3 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31) |
InChI-Schlüssel |
AQTPWCUIYUOEMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



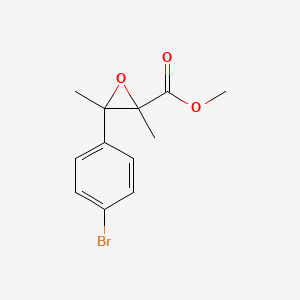
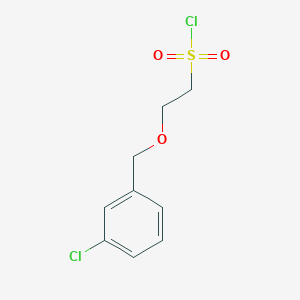
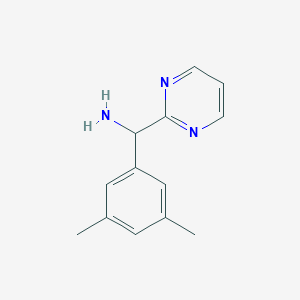
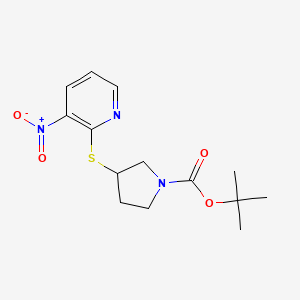
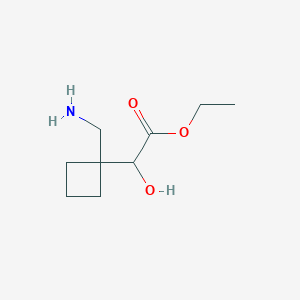

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
